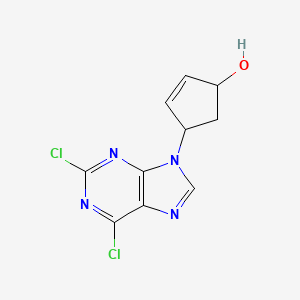
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol is a chemical compound with the molecular formula C10H8Cl2N4O It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclopentene ring fused to the purine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol typically involves the reaction of 2,6-dichloropurine with cyclopent-2-en-1-ol under specific conditions. One common method involves the use of a base-mediated aerobic oxidative synthesis, where doubly activated cyclopropanes and substituted acetonitriles react under mild basic conditions . This method allows for the construction of polysubstituted cyclopent-2-enols through a domino-ring-opening-cyclization/deacylation/oxidation sequence.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the cyclopentene moiety.
Substitution: Halogen atoms in the purine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and nucleic acid analogs.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropurine: A simpler analog without the cyclopentene ring.
Cyclopent-2-en-1-ol: Lacks the purine moiety.
4-(2,6-Diaminopurin-9-yl)cyclopent-2-en-1-ol: Similar structure but with amino groups instead of chlorine atoms.
Uniqueness
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol is unique due to the combination of the purine and cyclopentene structures, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where both structural features are advantageous.
Eigenschaften
Molekularformel |
C10H8Cl2N4O |
|---|---|
Molekulargewicht |
271.10 g/mol |
IUPAC-Name |
4-(2,6-dichloropurin-9-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H8Cl2N4O/c11-8-7-9(15-10(12)14-8)16(4-13-7)5-1-2-6(17)3-5/h1-2,4-6,17H,3H2 |
InChI-Schlüssel |
PKKGTUBCYQABJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C=CC1O)N2C=NC3=C2N=C(N=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















